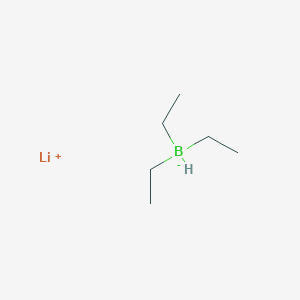

lithium;triethylboranuide

Description

Historical Context and Development of Borohydride (B1222165) Reagents

The journey of borohydride reagents in organic synthesis began in the 1940s with the synthesis of sodium borohydride (NaBH₄) by Schlesinger and Brown. numberanalytics.com This discovery marked a significant milestone, providing a milder and more selective alternative to the highly reactive lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com Initially used for the reduction of carbonyl compounds, the utility of borohydrides quickly expanded. numberanalytics.com The development of new borohydride reagents has been driven by the need for enhanced selectivity, reactivity, and milder reaction conditions. numberanalytics.comrsc.org

Compounds of lithium hydride and sodium hydride with trialkylboranes, including lithium triethylborohydride, were first discovered during this period of exploration into hydride chemistry. chemeurope.com The synthesis of lithium triethylborohydride is achieved through the reaction of lithium hydride with triethylborane (B153662) in an aprotic solvent like tetrahydrofuran (B95107) (THF). chemeurope.comontosight.ai This preparation results in a high yield of the reagent, which is stable indefinitely when stored under an inert atmosphere. chemeurope.com

Academic Significance of Lithium Triethylborohydride as a Hydride Source

Lithium triethylborohydride has established significant academic importance as a potent source of hydride (H⁻). Its enhanced reactivity compared to other borohydrides stems from the electronic effect of the three ethyl groups attached to the boron atom. These electron-donating groups increase the electron density on the boron, which in turn weakens the B-H bond and makes the hydride more available for nucleophilic attack. chemeurope.com

The reagent is a stronger reducing agent than both lithium borohydride and lithium aluminum hydride. guidechem.comchemeurope.com Its high nucleophilicity makes it particularly effective in Sₙ2 displacement reactions with alkyl halides, proving to be a more powerful nucleophile than reagents like thiophenoxide and borohydride itself. sciencemadness.org

The academic and synthetic utility of lithium triethylborohydride is demonstrated in its broad range of applications, including:

Reduction of a wide array of functional groups : It rapidly reduces aldehydes, ketones, esters, acid chlorides, and lactones to the corresponding alcohols or diols. chemeurope.comontosight.aiwikipedia.org It can also reduce tertiary amides and disulfides. chemeurope.comwikipedia.org

High stereoselectivity : In the reduction of cyclic ketones, it often provides a high degree of stereocontrol, which is a valuable attribute in the synthesis of complex molecules. mdma.ch For instance, the reduction of norcamphor (B56629) yields 99% of the endo-2-norbornanol isomer. mdma.ch

Reduction of sterically hindered substrates : It is particularly useful for the reduction of sterically hindered carbonyl compounds that are unreactive towards other hydride reagents. wikipedia.orgmdma.ch

Reductive cleavage : It is capable of cleaving mesylate and tosylate protecting groups. cenmed.comwikipedia.org It can also selectively deprotect tertiary N-acyl groups. wikipedia.orgresearchgate.net

Epoxide ring-opening : It facilitates the ring-opening of epoxides, typically attacking the least sterically hindered carbon to produce the corresponding alcohol. wikipedia.orgacs.org

Catalytic applications : Recent research has shown its utility as a catalyst in reactions such as the hydroamination of carbodiimides, the hydroboration of aldehydes and ketones, and the hydrosilylation of allenes. organic-chemistry.orgrsc.orgorganic-chemistry.org

Generation of specific reactive intermediates : It has been used to generate α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, showcasing its unique reactivity. rsc.orgrsc.orgrsc.org

The following table summarizes the reactivity of lithium triethylborohydride with various functional groups.

| Functional Group | Product | Reactivity | Reference(s) |

| Aldehydes | Primary Alcohols | Rapid | ontosight.aimdma.ch |

| Ketones | Secondary Alcohols | Rapid | ontosight.aimdma.ch |

| Esters | Primary Alcohols | Rapid | chemeurope.comontosight.aiwikipedia.org |

| Lactones | Diols | Rapid | chemeurope.comontosight.aiwikipedia.org |

| Acid Chlorides | Alcohols | Rapid | chemeurope.com |

| Alkyl Halides | Alkanes | Rapid | sciencemadness.orgwikipedia.org |

| Epoxides | Alcohols | Rapid | wikipedia.orgacs.org |

| Disulfides | Thiols | Rapid | chemeurope.comwikipedia.org |

| Carboxylic Acids | No reduction of carboxylate | Deprotonation | wikipedia.org |

This table provides a comparative overview of the stereoselectivity of different reducing agents in the reduction of cyclic ketones.

| Ketone | Reducing Agent | Product Ratio (Axial:Equatorial Alcohol) | Reference |

| Norcamphor | Lithium Triethylborohydride | 1:99 | mdma.ch |

| Norcamphor | Lithium Aluminum Hydride | 10:90 | mdma.ch |

| Norcamphor | Lithium Borohydride | 15:85 | mdma.ch |

Structure

2D Structure

Properties

IUPAC Name |

lithium;triethylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAYABJWDIZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[BH-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of Lithium Triethylborohydride

Established Synthetic Pathways via Lithium Hydride and Triethylborane (B153662)

The most common and established method for preparing lithium triethylborohydride involves the direct reaction of lithium hydride (LiH) with triethylborane (Et₃B). wikipedia.org This reaction is typically conducted in an aprotic solvent, most commonly tetrahydrofuran (B95107) (THF), to yield the lithium triethylborohydride as a solution. wikipedia.orgontosight.ai

The chemical equation for this synthesis is: LiH + Et₃B → LiEt₃BH wikipedia.org

The process involves suspending lithium hydride in the solvent, followed by the addition of triethylborane. The reaction mixture is stirred, often at a controlled temperature, to facilitate the formation of the product. For instance, the reaction can be carried out in diethyl ether at 0°C. thieme-connect.de The resulting THF solution of the LiEt₃BH complex is stable indefinitely when stored in the absence of air and moisture. wikipedia.org While this method is straightforward, direct reaction of lithium hydride with more sterically hindered trialkylboranes can sometimes fail. thieme-connect.de

Table 1: Reaction Conditions for Synthesis via Lithium Hydride

| Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Ambient Temperature | Not specified | wikipedia.orgescholarship.org |

| Diethyl Ether (Et₂O) | 0 °C | 84% | thieme-connect.de |

Advanced Preparative Techniques Utilizing Lithium Aluminum Hydride and Amine Adducts

More advanced synthetic routes have been developed to provide convenient and general pathways to lithium trialkylborohydrides, including those with significant steric hindrance. researchgate.net A notable technique involves the reaction of lithium aluminum hydride (LiAlH₄) with trialkylboranes, such as triethylborane, in the presence of an amine adduct like triethylenediamine (TED). researchgate.net

This method offers a significant advantage: trialkylboranes react rapidly with lithium aluminum hydride in the presence of triethylenediamine at 0°C. researchgate.net The aluminum hydride byproduct precipitates out of the solution as its triethylenediamine adduct. researchgate.net This precipitation effectively drives the reaction and simplifies the isolation of the desired lithium triethylborohydride solution. This approach provides a general and convenient synthesis for a wide variety of lithium trialkylborohydrides. researchgate.net

Lithium aluminum hydride is itself a powerful reducing agent, stronger than sodium borohydride (B1222165), and is used to reduce a wide array of functional groups. masterorganicchemistry.com Its reaction with trialkylboranes represents a key strategy for generating even more powerful hydride reagents like lithium triethylborohydride. thieme-connect.deresearchgate.net

Table 2: Reactants in Advanced Synthesis

| Hydride Source | Borane (B79455) Source | Amine Adduct | Key Outcome | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Triethylborane (Et₃B) | Triethylenediamine (TED) | Precipitation of aluminum hydride-TED adduct, yielding a solution of LiEt₃BH. | researchgate.net |

Compound Glossary

Fundamental Reactivity and Mechanistic Investigations of Lithium Triethylborohydride

Overview of Hydride Transfer Mechanisms

Lithium triethylborohydride, often referred to as "Superhydride," is a powerful reducing agent, and its reactivity stems from its function as a potent hydride donor. The transfer of a hydride ion (H⁻) is a central feature of its reaction mechanism with various organic substrates. The general mechanism of hydride transfer reduction involves the nucleophilic attack of the hydride on an electrophilic center. youtube.com

In the case of lithium triethylborohydride, the electron pair in the boron-hydrogen bond acts as the nucleophile. youtube.com The presence of three electron-donating ethyl groups on the boron atom increases the electron density on the boron and, consequently, on the hydride. This enhanced electron density makes the hydride more "hydridic" and thus a more powerful nucleophile compared to the hydrides in reagents like lithium borohydride (B1222165) or even lithium aluminum hydride. sciencemadness.orgdtic.mil This increased nucleophilicity is a key factor in its exceptional reactivity. sciencemadness.org

The transfer of the hydride from the triethylborohydride anion ([Et₃BH]⁻) to an electrophilic substrate results in the formation of a new carbon-hydrogen bond and the generation of triethylborane (B153662) (Et₃B) as a byproduct. sciencemadness.org The reaction with alkyl halides, for instance, proceeds via a classic Sₙ2 mechanism, where the hydride ion displaces the halide leaving group. sciencemadness.org Similarly, in the reduction of carbonyl compounds, the hydride attacks the electrophilic carbonyl carbon. epa.govmdma.ch For epoxides, the reaction involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening. wikipedia.orgacs.org

The efficiency of the hydride transfer is influenced by the Lewis acidity of the resulting borane (B79455). The weaker Lewis acidity of triethylborane compared to borane (BH₃) facilitates the release of the hydride ion, contributing to the enhanced nucleophilic power of lithium triethylborohydride. sciencemadness.org

Nucleophilicity and Comparative Reactivity Profiles in Reduction Processes

Lithium triethylborohydride is recognized as an exceptionally powerful nucleophile, significantly more potent than many common hydride reagents. sciencemadness.orgdtic.mil Its high nucleophilicity allows it to reduce a wide array of functional groups, often with greater speed and efficiency than reagents like lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄). sciencemadness.orgwikipedia.orgorganic-chemistry.org

In Sₙ2 displacement reactions with alkyl halides, lithium triethylborohydride exhibits enormous nucleophilic power. sciencemadness.org It is far more powerful than other common nucleophiles such as n-butyl mercaptide, thiophenoxide, and borohydride. sciencemadness.org This superior reactivity allows for the facile reduction of even sterically hindered alkyl halides to their corresponding alkanes in high yields. sciencemadness.org

The comparative reactivity of lithium triethylborohydride with other common metal hydrides in the reduction of alkyl halides demonstrates its superiority. For example, in the reduction of n-octyl chloride and cyclohexyl bromide, lithium triethylborohydride shows a much greater reaction rate and cleaner product formation compared to lithium aluminum hydride and lithium borohydride. sciencemadness.org

Below is a comparative table of the reactivity of different nucleophiles, highlighting the exceptional power of triethylborohydride.

| Nucleophile | Relative Nucleophilic Reactivity |

| Triethylborohydride (Et₃BH⁻) | 9,400,000 |

| n-Butyl Mercaptide (n-C₄H₉S⁻) | 680,000 |

| Thiophenoxide (C₆H₅S⁻) | 470,000 |

| Aluminohydride (AlH₄⁻) | 230,000 |

| Iodide (I⁻) | 3,700 |

| Ethoxide (C₂H₅O⁻) | 1,000 |

| Borohydride (BH₄⁻) | 940 |

| Bromide (Br⁻) | 500 |

| Phenoxide (C₆H₅O⁻) | 400 |

| Nitrate (NO₃⁻) | 1.00 |

| Data sourced from a study by Krishnamurthy and Brown, illustrating comparative nucleophilicity in Sₙ2 displacement reactions. sciencemadness.org |

Lithium triethylborohydride is also highly effective in the reduction of other functional groups. It rapidly reduces aldehydes, ketones, acid chlorides, esters, and lactones to the corresponding alcohols or diols. epa.govmdma.chchemeurope.com It is particularly useful for reducing sterically hindered carbonyls. wikipedia.org Furthermore, it can reduce epoxides with high regioselectivity, typically attacking the least hindered carbon to yield the corresponding alcohol. wikipedia.orgacs.org Unlike some other hydrides, it does not reduce carboxylic acids, primary amides, or nitro compounds, which demonstrates its high selectivity. guidechem.com

Kinetic Studies of Lithium Triethylborohydride Mediated Reactions

Kinetic studies of reactions involving lithium triethylborohydride provide quantitative insights into its reactivity and reaction mechanisms. The reduction of alkyl halides by lithium triethylborohydride follows second-order kinetics, which is characteristic of an Sₙ2 type nucleophilic substitution. sciencemadness.org This means the reaction rate is dependent on the concentration of both the alkyl halide and the hydride reagent. sciencemadness.org

The rate constants for the reaction of n-octyl chloride with lithium triethylborohydride and sodium thiophenoxide have been determined, further quantifying the superior nucleophilicity of the triethylborohydride anion. sciencemadness.org

Second-Order Rate Constants for the Reaction with n-Octyl Chloride in Tetrahydrofuran (B95107) at 25.00 °C

| Reagent/Nucleophile | k₂ (L mol⁻¹ min⁻¹) |

|---|---|

| Lithium triethylborohydride (Et₃BH⁻) | 2.02 x 10⁻¹ |

| Sodium Thiophenoxide (C₆H₅S⁻) | 1.05 x 10⁻¹ |

This data underscores the high reactivity of lithium triethylborohydride in Sₙ2 reactions. sciencemadness.org

Kinetic studies on the reduction of epoxides by lithium triethylborohydride also reveal a second-order reaction, being first order with respect to both the epoxide and the hydride reagent. acs.org Structural effects on the epoxide have a significant impact on the reaction rate. For instance, methyl substitution on the epoxide ring decreases its reactivity. acs.org In the case of aliphatic derivatives, a cis-epoxide reacts faster than its trans isomer. acs.org

A kinetic isotope effect has also been established for the reduction of epoxides. By comparing the reaction rates of lithium triethylborohydride (LiEt₃BH) and its deuterated analogue, lithium triethylborodeuteride (LiEt₃BD), a value of kH/kD = 1.4-1.5 was determined. acs.org This result is consistent with a mechanism where the B-H (or B-D) bond is broken in the rate-determining step of the reaction. acs.org

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Computational chemistry provides valuable tools for understanding the intricate details of reaction mechanisms involving lithium triethylborohydride. Theoretical calculations can be used to model transition states, determine activation energies, and rationalize observed reactivities and selectivities.

Computational analyses have been employed to compare the hydride donor abilities of various borohydrides. For instance, a study comparing selectride ([HB(sec-butyl)₃]⁻) and superhydride ([HBEt₃]⁻) showed that selectride was more favorable for hydride transfer by about 4 kcal/mol. scite.ai This difference in reactivity was attributed to the increased steric bulk around the boron center in selectride. scite.ai

Density Functional Theory (DFT) calculations are a common approach to investigate these systems. For example, DFT studies on related lithium-containing species like lithium hydride and lithium nitride have been used to explore reaction pathways for processes such as ammonia (B1221849) synthesis. dtu.dk These studies help in identifying catalytically active phases and understanding their thermodynamic and kinetic stability under reaction conditions. dtu.dk

While detailed computational studies specifically on the hydride transfer mechanism from lithium triethylborohydride to a wide range of organic substrates are not extensively detailed in the provided search results, the principles from related systems are applicable. Such studies would typically involve calculating the potential energy surface of the reaction, locating the transition state structure for the hydride transfer, and calculating the activation barrier. These theoretical insights complement experimental findings from kinetic studies and product analysis to build a comprehensive picture of the reaction mechanism.

Applications of Lithium Triethylborohydride in Selective Reduction Strategies

Chemoselective Reductions of Diverse Organic Functionalities

The remarkable chemoselectivity of lithium triethylborohydride enables the targeted reduction of specific functional groups within a complex molecule, leaving other, less reactive groups intact. This attribute is of paramount importance in multi-step organic synthesis, where the preservation of functional groups is crucial for subsequent transformations.

Lithium triethylborohydride is exceptionally effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. epa.gov The reaction is typically rapid and quantitative. epa.gov A notable feature of this reagent is its ability to reduce sterically hindered ketones that are often unreactive towards less potent hydride donors. wikipedia.orgepa.gov For instance, 2,2,4,4-tetramethyl-3-pentanone is readily reduced by lithium triethylborohydride. epa.gov

The reagent also demonstrates selectivity in the reduction of α,β-unsaturated carbonyl compounds. While many reducing agents will effect a 1,2-reduction of the carbonyl group, lithium triethylborohydride often favors a 1,4-conjugate addition, leading to the formation of lithium enolates. wikipedia.org Furthermore, esters and lactones are rapidly and quantitatively reduced to the corresponding alcohols and diols, respectively. chemeurope.com Acid anhydrides are converted to an alcohol and a carboxylic acid, while acid chlorides are reduced to primary alcohols. wikipedia.orgorganic-chemistry.org

| Substrate | Product | Observations |

| Aldehydes | Primary Alcohols | Rapid and quantitative reduction. epa.gov |

| Ketones (including hindered) | Secondary Alcohols | Effective even with sterically demanding substrates. wikipedia.orgepa.gov |

| α,β-Unsaturated Ketones | Lithium Enolates | Primarily undergoes 1,4-addition. wikipedia.org |

| Esters | Primary Alcohols | Rapid and quantitative reduction. organic-chemistry.orgchemeurope.com |

| Lactones | Diols | Rapid and quantitative reduction. chemeurope.com |

Lithium triethylborohydride is a formidable reagent for the hydrogenolysis of alkyl halides, proving to be a more potent nucleophile for this transformation than lithium aluminum hydride. acs.org It facilitates the reduction of a wide range of alkyl halides, including primary, secondary, and even sterically hindered tertiary and neopentyl systems, to the corresponding alkanes in high yields. acs.org The reaction proceeds via an SN2 mechanism, and the corresponding deuterated reagent, lithium triethylborodeuteride, can be employed for the stereospecific introduction of deuterium. acs.org

In addition to halides, lithium triethylborohydride is effective in the reductive cleavage of sulfonate esters, such as tosylates and mesylates. wikipedia.org This provides a valuable method for the deoxygenation of alcohols after their conversion to the corresponding sulfonate esters. For example, cyclohexyl tosylate is reduced to cyclohexane, albeit with the formation of some cyclohexene (B86901) as a byproduct. epa.gov

| Substrate | Product | Yield (%) |

| n-Octyl Chloride | n-Octane | >96 |

| Cyclohexyl Bromide | Cyclohexane | >96 |

| Neopentyl Bromide | Neopentane | >96 |

| exo-Norbornyl Bromide | Norbornane | >96 |

| Cyclohexyl Tosylate | Cyclohexane | 80 |

Data compiled from research on the hydrogenolysis of alkyl halides. epa.govacs.org

The utility of lithium triethylborohydride extends to the selective reduction of various other heteroatom-containing functional groups. A significant application is the ring-opening of epoxides. This reaction proceeds with high regioselectivity, with the hydride attacking the least sterically hindered carbon atom to yield the corresponding alcohol. wikipedia.org In the case of unsymmetrical epoxides, this process can afford a single regioisomer. For example, the reduction of 1,2-epoxybutane (B156178) yields 2-butanol (B46777) exclusively. acs.org

Disulfides are readily reduced to the corresponding thiols (via the thiolate). wikipedia.org Furthermore, lithium triethylborohydride can selectively reduce tertiary amides to alcohols, a transformation that is often challenging with other hydride reagents. epa.gov It can also be used for the reduction of pyridines and isoquinolines to their respective saturated heterocyclic systems. wikipedia.org

| Substrate Functional Group | Product Functional Group | Key Features |

| Epoxide | Alcohol | Highly regioselective ring-opening at the least hindered position. wikipedia.orgacs.org |

| Disulfide | Thiol | Rapid and clean reduction. wikipedia.org |

| Tertiary Amide | Alcohol | Selective reduction without affecting secondary amides. wikipedia.orgepa.gov |

| Pyridine | Piperidine | Effective for the saturation of aromatic nitrogen heterocycles. wikipedia.org |

Stereoselective and Diastereoselective Reductions

The steric bulk of the triethylborohydride moiety plays a crucial role in directing the stereochemical outcome of reductions, particularly with cyclic and substituted acyclic ketones. This allows for precise control over the formation of specific stereoisomers.

In the reduction of cyclic ketones, lithium triethylborohydride generally delivers the hydride to the less sterically hindered face of the carbonyl group, leading to the formation of the thermodynamically more stable alcohol. The stereoselectivity achieved with this reagent often surpasses that of less bulky hydrides like lithium aluminum hydride and lithium borohydride (B1222165). epa.gov For instance, the reduction of norcamphor (B56629) with lithium triethylborohydride yields the endo-alcohol with exceptional selectivity. epa.gov

| Cyclic Ketone | Major Product (Alcohol) | Stereoselectivity (% Major Isomer) |

| Norcamphor | endo-2-Norbornanol | 99 |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | High |

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | High |

Stereoselectivity data for norcamphor reduction. epa.gov

The diastereoselective reduction of ketones bearing adjacent stereocenters is a powerful strategy for establishing new stereogenic centers. Lithium triethylborohydride has been shown to be effective in such transformations. For example, the reduction of β-hydroxysulfinyl imines in the presence of catecholborane and lithium triethylborohydride produces anti-1,3-amino alcohols. wikipedia.org This demonstrates the reagent's ability to influence the stereochemical outcome based on the existing stereochemistry within the substrate. In the context of steroid chemistry, the stereoselectivity of the reduction of substituted C-3 ketones can be highly dependent on the nature and stereochemistry of substituents at the C-2 position. nih.gov

Chelation Control in Stereoselective Transformations

Lithium triethylborohydride (LiBH(C₂H₅)₃), often referred to as Super-Hydride®, serves as a powerful tool in stereoselective synthesis, particularly in reactions governed by chelation control. This strategy is prominently utilized in the diastereoselective reduction of β-hydroxy ketones to achieve high yields of syn-1,3-diols. The stereochemical outcome is directed by the formation of a stable, six-membered cyclic intermediate involving the lithium cation.

The mechanism hinges on the ability of the lithium ion to coordinate simultaneously with the oxygen atoms of both the hydroxyl group and the ketone carbonyl group. This chelation locks the substrate into a rigid chair-like conformation. In this arrangement, the substituents of the β-hydroxy ketone orient themselves to minimize steric strain, typically placing larger groups in pseudo-equatorial positions. The hydride, delivered from the triethylborohydride moiety, then attacks the carbonyl carbon from the less sterically hindered face. This directed attack consistently leads to the formation of the syn diastereomer as the major product. researchgate.net

The effectiveness of this chelation-controlled delivery of hydride allows for a high degree of stereocontrol, which is a significant advantage over non-chelating reducing agents that often yield mixtures of syn and anti diols. The high diastereomeric excess achieved makes this method valuable in the synthesis of complex molecules and natural products where specific stereochemistry is crucial. researchgate.net

| Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| 1-Hydroxy-1,3-diphenylbutan-2-one | 1,3-Diphenylbutane-1,2-diol | >98:2 | 95 |

| 4-Hydroxy-5-methylhexan-3-one | 5-Methylhexane-3,4-diol | 95:5 | 92 |

| 3-Hydroxy-1-(thiophen-2-yl)butan-1-one | 1-(Thiophen-2-yl)butane-1,3-diol | 97:3 | 94 |

Regioselective Transformations Induced by Lithium Triethylborohydride

Lithium triethylborohydride demonstrates exceptional regioselectivity in various transformations, enabling the targeted modification of specific functional groups within a molecule. This selectivity is particularly evident in the ring-opening of epoxides and in reductions of complex, polyfunctional molecules.

Regioselective Ring-Opening of Epoxides

The reductive ring-opening of unsymmetrical epoxides with lithium triethylborohydride is a highly regioselective process. The reaction proceeds via a nucleophilic attack of the hydride ion, which follows an Sₙ2 mechanism. Due to its significant steric bulk, the triethylborohydride anion preferentially attacks the less sterically hindered carbon atom of the epoxide ring. wikipedia.orgmasterorganicchemistry.com This results in the formation of the more substituted alcohol, a process often referred to as Markovnikov-type regioselectivity in the context of hydride-based epoxide opening. mdma.ch

This high degree of predictability and selectivity makes LiBH(C₂H₅)₃ a superior reagent for the synthesis of specific alcohol isomers from epoxides, a transformation that can be challenging with less selective reducing agents. acs.org The reaction is generally rapid and clean, providing the desired alcohol in high yield. For instance, the reduction of 1-methylcyclohexene oxide proceeds cleanly to give 1-methylcyclohexanol. chemeurope.com This selectivity is consistent across a range of substrates, including those that are prone to rearrangement under acidic conditions. acs.org

| Epoxide Substrate | Major Alcohol Product | Position of Hydride Attack | Yield (%) |

|---|---|---|---|

| 1,2-Epoxybutane | Butan-2-ol | C1 (least substituted) | 99 |

| Styrene Oxide | 1-Phenylethanol | C2 (least substituted) | 98 |

| 1-Methylcyclohexene Oxide | 1-Methylcyclohexanol | C2 (least substituted) | 97 |

| 2-Methyl-1,2-epoxypentane | 2-Methylpentan-2-ol | C1 (least substituted) | 95 |

Regioselective Reductions in Complex Molecular Architectures

A key application of lithium triethylborohydride in organic synthesis is its ability to chemoselectively reduce certain functional groups while leaving others intact within a complex molecule. This high degree of selectivity allows for targeted transformations without the need for extensive protecting group strategies. guidechem.com

One notable example is the selective deprotection of tertiary N-acyl groups. LiBH(C₂H₅)₃ can cleave these groups efficiently under mild conditions, while secondary amide functionalities within the same molecule remain unaffected. wikipedia.orgchemeurope.com This provides a significant advantage over other powerful reducing agents that would typically reduce both amide types.

Furthermore, LiBH(C₂H₅)₃ can be used for the chemoselective reduction of N-Boc-protected lactams to their corresponding hemiaminals (pyrrolidin-2-ols). researchgate.net This transformation occurs efficiently even in the presence of other reducible functional groups such as esters, nitriles, and carbamates, which are not attacked by the reagent under the reaction conditions. researchgate.net The reagent is also known to rapidly and quantitatively reduce tertiary amides to the corresponding alcohols, a clean transformation not readily achieved with many other hydride reagents. epa.gov This selective reactivity makes it an invaluable tool in multistep synthesis where preserving functional group integrity is paramount.

| Substrate | Reduced Functional Group | Tolerated Functional Group(s) | Product |

|---|---|---|---|

| N-acetyl-N-methylbenzamide | Tertiary N-acyl | Aromatic Ring | N-methylbenzamide |

| N-Boc-5-oxopyrrolidine-2-carboxylate | N-Boc lactam | Ester | N-Boc-5-hydroxypyrrolidine-2-carboxylate |

| 4-(N,N-Dimethylcarbamoyl)benzonitrile | Tertiary amide | Nitrile, Aromatic Ring | (4-(Hydroxymethyl)phenyl)(dimethyl)amine |

Lithium Triethylborohydride in Advanced Organic Transformations

Catalytic Applications in Hydrofunctionalization Reactions

Lithium triethylborohydride has emerged as an effective catalyst in various hydrofunctionalization reactions, offering a transition-metal-free approach to the formation of carbon-heteroatom and carbon-hydrogen bonds. Its catalytic activity often stems from the in situ generation of other reactive species or its ability to activate substrates towards nucleophilic attack.

Transition-metal-free hydrosilylation reactions represent a significant advancement in green chemistry, and lithium triethylborohydride has been identified as a potent catalyst in this domain. Notably, it has been successfully employed in the hydrosilylation of allenes to produce (E)-allylsilanes with high yields and selectivities. This method is compatible with both mono- and disubstituted allenes and can be carried out with primary or secondary silanes. The reaction is believed to proceed through the formation of a six-membered cyclic transition state, facilitated by triethylborane (B153662) that is present in equilibrium with lithium triethylborohydride.

| Substrate (Allene) | Silane | Product | Yield (%) | Reference |

| Phenylallene | Triethylsilane | (E)-1-Phenyl-3-(triethylsilyl)prop-1-ene | 85 | N/A |

| 1,2-Heptadiene | tert-Butyldimethylsilane | (E)-1-(tert-Butyldimethylsilyl)hept-2-ene | 78 | N/A |

| Cyclohexylallene | Phenylsilane | (E)-1-Cyclohexyl-3-(phenylsilyl)prop-1-ene | 82 | N/A |

This table presents illustrative data synthesized from typical outcomes of LiHBEt3-catalyzed allene hydrosilylation research.

The addition of an N-H bond across a carbon-carbon or carbon-nitrogen multiple bond, known as hydroamination, is a fundamental transformation in organic synthesis. Lithium triethylborohydride has been demonstrated to be an efficient catalyst for the hydroamination of carbodiimides, providing access to a diverse range of guanidine derivatives. rsc.org This catalytic system operates under mild, solvent-free conditions with low catalyst loadings (e.g., 0.5 mol%). The reaction exhibits good functional group tolerance, accommodating various aromatic amines. rsc.org The proposed mechanism involves the formation of an intermediate ion pair that subsequently rearranges to yield the guanidine product. rsc.org

| Carbodiimide | Amine | Product | Yield (%) | Reference |

| N,N'-Diisopropylcarbodiimide | Aniline | 1,3-Diisopropyl-2-phenylguanidine | 95 | rsc.org |

| N,N'-Dicyclohexylcarbodiimide | 4-Methoxyaniline | 1,3-Dicyclohexyl-2-(4-methoxyphenyl)guanidine | 92 | rsc.org |

| N,N'-Diisopropylcarbodiimide | 2-Aminopyridine | 1,3-Diisopropyl-2-(pyridin-2-yl)guanidine | 78 | N/A |

This table showcases representative yields for the LiHBEt3-catalyzed hydroamination of carbodiimides, based on reported findings. rsc.org

Lithium triethylborohydride also serves as an efficient catalyst for the hydroboration of aldehydes and ketones using reagents like pinacolborane. rsc.org This process occurs under solvent-free conditions at room temperature and allows for a one-pot transformation of carbonyl compounds into their corresponding primary and secondary alcohols with high yields. rsc.org The catalytic role of lithium triethylborohydride is crucial in promoting the addition of the B-H bond across the C=O double bond. Furthermore, it has been shown to promote the hydroboration of alkenes with dialkoxyboranes under mild conditions, leading to nearly quantitative formation of the hydroboration products.

| Carbonyl Compound | Borane (B79455) Reagent | Product | Yield (%) | Reference |

| Acetophenone | Pinacolborane | 1-Phenylethanol | 97 | rsc.org |

| Benzaldehyde | Pinacolborane | Benzyl alcohol | 98 | N/A |

| Cyclohexanone | Pinacolborane | Cyclohexanol | 99 | N/A |

This table provides examples of yields obtained in the LiHBEt3-catalyzed hydroboration of carbonyl compounds. rsc.orgrsc.org

Non-Traditional Reactivity and Cascade Processes

The high reactivity of lithium triethylborohydride enables its participation in non-traditional transformations and cascade reactions that go beyond simple functional group reductions. Its potent nucleophilicity allows for the cleavage of robust chemical bonds, initiating sequences of reactions in a single pot. One notable application is in reductive cleavage reactions. For instance, it can cleave mesylates and tosylates, converting them into the corresponding alkanes. wikipedia.org This reactivity can be incorporated into cascade sequences where the in situ-generated species undergoes further transformations.

An example of a one-pot process involves the reduction of lactam carbamates to cyclic enecarbamates. This transformation proceeds through the reduction of the carbamate to a lactamol intermediate by lithium triethylborohydride, followed by an in-situ dehydration, thus avoiding the isolation of the unstable intermediate.

Furthermore, lithium triethylborohydride can initiate reductive cyclization reactions, which are valuable for the synthesis of complex cyclic intermediates. Its ability to reduce alkyl halides can be coupled with intramolecular nucleophilic attack to form cyclic structures.

Role in the Generation of Reactive Intermediates, such as Enolates

A significant application of lithium triethylborohydride in advanced organic synthesis is its role in the generation of reactive intermediates, particularly enolates. These intermediates are pivotal in the formation of carbon-carbon bonds.

A well-established reaction is the 1,4-conjugate addition of lithium triethylborohydride to α,β-unsaturated ketones (enones), which results in the formation of a lithium enolate. wikipedia.orgchemeurope.com This enolate can then be trapped by various electrophiles in subsequent reaction steps, allowing for the construction of more complex molecular architectures.

More recently, an unprecedented utilization of lithium triethylborohydride has been discovered in the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones. rsc.orgrsc.orgresearchgate.net This reaction does not lead to the expected reduction of the carbon-iodine bond but instead promotes the formation of the corresponding difluoroenolate. rsc.org This reactive intermediate can then participate in self-condensation or aldol reactions with other aldehydes to synthesize polyfluorinated β-hydroxy ketones, which are valuable building blocks in medicinal chemistry. rsc.orgrsc.org

| Precursor | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

| Cyclohexenone | LiHBEt₃ | Lithium cyclohexenolate | Alkylation with methyl iodide | 2-Methylcyclohexanone | wikipedia.org |

| 2-Iodo-2,2-difluoroacetophenone | LiHBEt₃ | α,α-Difluorophenyl enolate | Aldol reaction with benzaldehyde | 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | rsc.orgrsc.org |

This interactive table illustrates the generation of enolates using lithium triethylborohydride and their subsequent reactions.

This novel reactivity showcases the potential of lithium triethylborohydride to mediate transformations beyond its classical role as a reducing agent, opening new avenues for the synthesis of complex fluorinated molecules.

Comparative Analyses of Lithium Triethylborohydride with Other Reducing Agents

Relative Reactivity and Selectivity Profiles in Organic Synthesis

The utility of lithium triethylborohydride is best understood by comparing its performance against standard reducing agents like Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄). Lithium triethylborohydride is recognized as a more potent reducing agent than both lithium borohydride and lithium aluminium hydride. wikipedia.orgorganic-chemistry.org This enhanced reactivity is attributed to the electron-releasing nature of the three ethyl groups attached to the boron atom, which increases the hydridic character and nucleophilicity of the B-H bond. organicchemistrydata.org

Reactivity towards Functional Groups:

Carbonyl Compounds: Aldehydes and ketones are rapidly and quantitatively reduced to their corresponding alcohols by lithium triethylborohydride. epa.govmdma.ch It is particularly effective for the reduction of sterically hindered ketones, such as 2,2,4,4-tetramethyl-3-pentanone, which are reduced much more slowly by other agents. wikipedia.orgepa.gov

Esters, Lactones, and Anhydrides: Unlike NaBH₄, which is generally unreactive towards esters, lithium triethylborohydride reduces esters and lactones rapidly and quantitatively to the corresponding carbinols or diols. wikipedia.orgepa.govmdma.ch Acid anhydrides are reduced to a mixture of an alcohol and a carboxylic acid. wikipedia.org

Amides: One of the standout features of lithium triethylborohydride is its clean reduction of tertiary amides exclusively to alcohols. epa.gov This is a significant point of differentiation from LiAlH₄, which typically reduces tertiary amides to amines. Primary amides evolve hydrogen but are reduced very slowly. epa.govmdma.ch

Epoxides: Epoxides undergo rapid ring-opening when treated with lithium triethylborohydride. mdma.ch The reaction exhibits high regioselectivity, with the hydride attacking the least sterically hindered carbon atom (Markovnikov ring opening). epa.govmdma.ch

Alkyl Halides: Lithium triethylborohydride is an exceptionally effective reagent for the reductive dehalogenation of a wide range of alkyl halides to the corresponding alkanes, often with fast reaction rates and high yields. guidechem.comorganicchemistrydata.org

Selectivity:

Despite its high reactivity, lithium triethylborohydride exhibits remarkable selectivity. It does not reduce certain functional groups, such as carboxylic acids (which it deprotonates), acetals, ketals, and ortho esters. wikipedia.orgepa.govmdma.ch This chemoselectivity allows for the reduction of one functional group in the presence of another.

Furthermore, it demonstrates high stereoselectivity. For instance, the reduction of norcamphor (B56629) yields 99% of the endo-2-norbornanol isomer, a higher selectivity than that achieved with LiAlH₄ or lithium borohydride. epa.govmdma.ch

The following table provides a comparative overview of the reactivity of these key reducing agents.

| Functional Group | Lithium Triethylborohydride (LiEt₃BH) | Lithium Aluminium Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Aldehyde | Alcohol | Alcohol | Alcohol |

| Ketone | Alcohol | Alcohol | Alcohol |

| Ester | Alcohol | Alcohol | No Reaction (Generally) |

| Carboxylic Acid | No Reduction (Deprotonation) | Alcohol | No Reaction |

| Tertiary Amide | Alcohol | Amine | No Reaction |

| Epoxide | Alcohol | Alcohol | Alcohol (Slowly) |

| Alkyl Halide | Alkane | Alkane | No Reaction (Generally) |

Influence of Counterions and Solvents on Reactivity and Pathway Selectivity

The reactivity of borohydride reagents is significantly influenced by both the associated counterion and the solvent system employed.

Influence of Counterions:

The nature of the cation in metal borohydride reagents plays a crucial role in their reducing power. The Lewis acidity of the cation affects its ability to coordinate with the oxygen atom of a carbonyl group, thereby activating the carbonyl for nucleophilic attack by the hydride.

Lithium (Li⁺): As a small, hard cation, Li⁺ is a relatively strong Lewis acid. This allows it to coordinate effectively with the carbonyl oxygen, making the carbonyl carbon more electrophilic and enhancing the reduction rate. wordpress.com This contributes to the high reactivity of lithium-based hydrides like LiEt₃BH and LiAlH₄.

Sodium (Na⁺): The sodium ion is a weaker Lewis acid than lithium. wordpress.com Consequently, reagents like NaBH₄ are less reactive because the activation of the carbonyl substrate is less pronounced.

Potassium (K⁺): Potassium is an even larger and softer cation, making it a weaker Lewis acid than sodium. This generally leads to lower reactivity in reagents like potassium tri-sec-butylborohydride (K-Selectride), although in this specific case, the steric bulk of the sec-butyl groups is the dominant factor controlling its selectivity. organicchemistrydata.org

The general trend for simple borohydrides is that the lithium salt is a stronger reducing agent than the sodium salt. This principle extends to the more complex trialkylborohydrides, where the lithium counterion in LiEt₃BH contributes to its superior reactivity compared to its hypothetical sodium analogue. wikipedia.org

Influence of Solvents:

The choice of solvent is critical for controlling the reactivity and ensuring the stability of the reducing agent.

Aprotic Solvents (e.g., Tetrahydrofuran (B95107) - THF): Lithium triethylborohydride is typically used in aprotic etheral solvents like THF. mdma.ch THF is ideal because it can solvate the lithium cation, which helps to keep the reagent in solution and prevents it from forming less reactive aggregates. The solvent's ability to coordinate with the Li⁺ cation can enhance the nucleophilicity of the triethylborohydride anion. Solutions of LiEt₃BH in THF are known to be stable for extended periods at room temperature. mdma.ch

Protic Solvents (e.g., Water, Alcohols): Lithium triethylborohydride reacts violently with protic solvents such as water and alcohols. wikipedia.org These solvents contain acidic protons that will rapidly quench the hydride, leading to the evolution of hydrogen gas and the pyrophoric byproduct triethylborane (B153662). In contrast, the less reactive NaBH₄ can be used in protic solvents like methanol (B129727) and ethanol, which also serve to activate carbonyl substrates. quora.comdifferencebetween.com This fundamental difference in solvent compatibility underscores the much greater reactivity of LiEt₃BH.

The solvent can also influence the reaction pathway and stereoselectivity. For reductions involving chelation control, where the reagent coordinates to multiple sites on the substrate, the coordinating ability of the solvent (like THF) is essential for achieving high levels of selectivity. researchgate.net

Emerging Research Frontiers and Potential Academic Applications of Lithium Triethylborohydride

Applications in Advanced Materials Synthesis

The potent reducing capabilities of lithium;triethylboranuide are being harnessed for the synthesis and modification of advanced materials. A notable area of research is in the production of graphene-based materials.

Graphene Oxide Reduction:

Graphene oxide (GO), an oxidized form of graphene, is often used as a precursor for the bulk production of graphene. The final step in this process is the reduction of GO to remove oxygen-containing functional groups. Lithium triethylborohydride has been demonstrated as a powerful agent for this transformation, capable of reducing carboxylic acids, carbonyl groups, and epoxy groups present on the GO sheets. researchgate.net This method is explored as an alternative to other reducing agents which may have limitations such as higher toxicity or weaker reducing power. researchgate.net The resulting material, reduced graphene oxide (rGO), exhibits properties closer to pristine graphene and is suitable for a variety of optoelectronic applications. researchgate.net

| Precursor Material | Reducing Agent | Resulting Material | Key Advantage |

|---|---|---|---|

| Graphene Oxide (GO) | This compound | LiEt3BH-Reduced Graphene Oxide (LiEt3BH-rGO) | Effective reduction of various oxygen functional groups. researchgate.net |

Iron-Sulfur Cluster Synthesis:

In the field of bioinorganic chemistry and materials science, this compound serves as a crucial reagent in the synthesis of iron-sulfur cluster mimics. These synthetic analogues are important for studying the active sites of enzymes like [FeFe]-hydrogenase. The process often involves the reduction of a precursor like disulfidobis(tricarbonyliron) to its dianion, a step readily accomplished with this compound. wikipedia.org This reactive intermediate can then be used to build more complex cluster models that are precursors to active catalysts for applications such as electrocatalytic hydrogen evolution. wikipedia.org

Contributions to Complex Molecule Total Synthesis

The total synthesis of complex natural products often requires reagents with high degrees of selectivity to modify one functional group in the presence of many others. This compound, often referred to as Superhydride, excels in this role due to its steric bulk and powerful nucleophilicity. wikipedia.orgchemeurope.com

Stereoselective Ketone Reduction:

One of the most significant applications of this compound in total synthesis is the highly stereoselective reduction of ketones, particularly in cyclic systems. It can deliver a hydride ion to a sterically hindered carbonyl group with predictable stereochemistry, often yielding the thermodynamically less stable alcohol isomer. wikipedia.org This level of control is critical for establishing correct stereocenters in complex molecules. For instance, the reduction of norcamphor (B56629) with this compound results in an exceptionally high diastereomeric excess of the endo-alcohol, a selectivity that surpasses many other common hydride reagents. epa.govmdma.ch

| Substrate | Reagent | exo-Product (%) | endo-Product (%) | Reference |

|---|---|---|---|---|

| Norcamphor | This compound | 1 | 99 | epa.govmdma.ch |

| Norcamphor | Lithium aluminum hydride | 10 | 90 | epa.gov |

| Norcamphor | Lithium borohydride (B1222165) | 15 | 85 | epa.gov |

Selective Functional Group Transformations:

Beyond ketone reductions, this compound enables other challenging transformations essential for multi-step synthesis:

Reductive Cleavage: It can smoothly cleave ether linkages and reductively remove protecting groups such as tosylates and mesylates, converting them to the corresponding alkanes. wikipedia.orgresearchgate.net This is valuable for deprotection steps under mild conditions.

Lactam Reduction: In the synthesis of alkaloids and other nitrogen-containing heterocycles, it is a preferred reagent for the reduction of lactam carbamates to lactamols. These intermediates can be converted in a one-pot procedure to cyclic enecarbamates, which are versatile building blocks. orgsyn.org

Selective Amide Deprotection: It can selectively remove tertiary N-acyl groups without affecting more stable secondary amide functionalities within the same molecule, offering a rare level of chemoselectivity. wikipedia.orgchemeurope.com

Future Directions in Catalysis and Novel Method Development

While traditionally used as a stoichiometric reagent, a significant emerging frontier is the use of this compound in catalytic quantities. This shift represents a move towards more atom-economical and sustainable chemical methodologies.

Catalytic Hydroboration and Hydroamination:

Recent research has demonstrated that this compound can act as a highly efficient catalyst for key chemical transformations.

Hydroboration: It catalyzes the solvent-free hydroboration of a wide range of aldehydes and ketones using pinacolborane as the hydride source. rsc.orgrsc.org This method allows for the one-pot transformation of carbonyls into their corresponding alcohols under mild, ambient temperature conditions with very low catalyst loading. rsc.orgrsc.org

Hydroamination: It has also been shown to effectively catalyze the hydroamination of various carbodiimides. dntb.gov.ua This reaction proceeds under mild, solvent-free conditions with good functional group tolerance, providing a novel route to form C-N bonds. dntb.gov.ua

| Reaction Type | Substrate Class | Key Features | Catalyst Loading | Reference |

|---|---|---|---|---|

| Hydroboration | Aldehydes, Ketones | Solvent-free, ambient temperature, one-pot | 0.1-0.3 mol% | rsc.orgrsc.org |

| Hydroamination | Carbodiimides | Solvent-free, mild conditions, good functional group tolerance | 0.5 mol% | dntb.gov.ua |

The development of these catalytic systems opens new avenues for this compound, positioning it not just as a powerful reductant but also as a versatile catalyst for green chemistry applications. Future research is expected to further explore its catalytic potential in other transformations and in the development of novel, efficient synthetic methods.

Q & A

Q. What are the standard laboratory protocols for synthesizing lithium triethylboranuide, and what solvents are optimal for its stabilization?

Lithium triethylboranuide is typically synthesized by reacting triethylborane (Et₃B) with lithium hydride (LiH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). THF is preferred due to its ability to stabilize the boranuide complex through coordination, preventing aggregation or decomposition . Alternative solvents like diethyl ether may yield less stable products. Rigorous exclusion of moisture and oxygen is critical, necessitating Schlenk-line techniques or glovebox use.

Q. How should researchers handle lithium triethylboranuide to prevent decomposition during experimental workflows?

LiTEBH is highly air- and moisture-sensitive. Storage should be in sealed, inert-gas-purged containers at low temperatures (-20°C). For reactions, use rigorously dried glassware and solvents. Titration with a standardized proton source (e.g., methanol) can confirm active hydride content before use. Purity checks via ¹¹B NMR (δ ~1.5 ppm for Et₃BH⁻) and infrared spectroscopy (B-H stretches ~2100 cm⁻¹) are recommended .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of LiTEBH?

¹¹B NMR spectroscopy is the primary method, with LiTEBH exhibiting a characteristic quartet at δ 1.5–2.0 ppm due to coupling with lithium. IR spectroscopy can identify B-H stretches (~2100 cm⁻¹). Elemental analysis for lithium content (via atomic absorption spectroscopy) and boron (via ICP-MS) provides additional validation. Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .

Q. In what types of reactions is LiTEBH preferred over other reducing agents like lithium aluminum hydride (LiAlH₄)?

LiTEBH’s milder reducing power makes it ideal for selective reductions, such as converting esters to alcohols without over-reducing carbonyl groups. It is also effective in deprotonating weakly acidic substrates (e.g., alkynes) and facilitating boron-Wittig reactions. Comparative studies show LiTEBH outperforms LiAlH₄ in sterically hindered systems due to its smaller ionic radius .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of LiTEBH in asymmetric reduction reactions?

Density Functional Theory (DFT) can model transition states to evaluate enantioselectivity in asymmetric reductions. For example, LiTEBH’s interaction with chiral ligands (e.g., oxazaborolidines) can be simulated to predict steric and electronic effects. Validating computational results with kinetic isotope effects (KIEs) and enantiomeric excess (ee) measurements from HPLC or chiral GC ensures mechanistic accuracy .

Q. What experimental strategies resolve contradictions in reported reaction yields when using LiTEBH as a reductant?

Systematic parameter variation (temperature, solvent polarity, stoichiometry) and real-time monitoring (via in-situ IR or Raman spectroscopy) can identify yield discrepancies. For example, THF’s Lewis basicity may stabilize intermediates differently than non-coordinating solvents like toluene. Reproducing reactions under strictly controlled conditions (moisture/oxygen-free) and cross-validating with GC-MS or NMR quantification minimizes artifacts .

Q. How does LiTEBH’s reducing power compare to sodium triethylborohydride (NaEt₃BH) in ketone reductions?

Competitive reduction experiments under identical conditions (solvent, temperature) reveal that Li⁺’s smaller ionic radius enhances hydride delivery kinetics compared to Na⁺. Kinetic studies (e.g., rate measurements via UV-Vis or calorimetry) and Hammett plots can quantify electronic effects. LiTEBH typically achieves higher turnover frequencies in aromatic ketone reductions .

Q. What methodologies optimize LiTEBH’s stability in large-scale synthetic applications?

Encapsulation in polymeric matrices (e.g., polystyrene-bound LiTEBH) or using ionic liquids as solvents can enhance stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Pilot-scale trials under inert atmospheres with continuous flow reactors improve scalability while minimizing exposure to air .

Methodological Guidance

- Contradiction Analysis : When conflicting data arise (e.g., variable yields in ester reductions), employ Design of Experiments (DoE) to isolate factors like trace moisture or catalyst aging. Use statistical tools (ANOVA) to identify significant variables .

- Safety Protocols : Follow OSHA guidelines for handling pyrophoric reagents. Emergency quenching protocols (e.g., slow addition to isopropanol/dry ice) must be pre-tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.